(4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone
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Overview
Description
(4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone is a complex organic compound that belongs to the class of indolizine derivatives. Indolizine is a heterocyclic compound known for its significant pharmacological properties, particularly in medicinal chemistry . This compound features a unique structure that includes a hydroxyphenyl group, a methoxy group, and a phenylindolizinyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of (4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone typically involves multi-step organic reactions. One common method includes the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . This process yields hydroxy benzophenones, which can then be further modified to produce the desired compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, often resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of aromatic rings.
Scientific Research Applications
(4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of (4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the expression of certain proteins involved in cell proliferation, such as c-Myc and CDK6, while enhancing the expression of proteins like P21 and PARP . These interactions lead to the disruption of cancer cell growth and induce apoptosis, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
(4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone can be compared with other indolizine derivatives and similar compounds:
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: This compound shares a similar structure but includes a pyrrolidinyl group instead of the indolizinyl group.
Methanone, 1-(5-hydroxypentyl)-1h-indol-3-yl-: Another related compound, which features a hydroxypentyl group and is known for its biological activities.
Properties
CAS No. |
77823-47-3 |
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Molecular Formula |
C22H17NO3 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(4-hydroxyphenyl)-(1-methoxy-2-phenylindolizin-3-yl)methanone |
InChI |
InChI=1S/C22H17NO3/c1-26-22-18-9-5-6-14-23(18)20(19(22)15-7-3-2-4-8-15)21(25)16-10-12-17(24)13-11-16/h2-14,24H,1H3 |
InChI Key |
CUHSIYKRFXTZPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=CN2C(=C1C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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